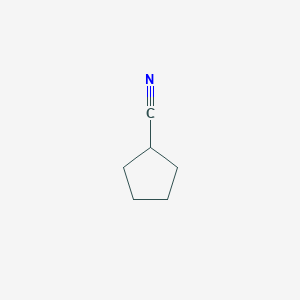
环戊烷腈
描述
It is a colorless to almost colorless liquid with a faintly yellow hue . This compound is notable for its applications in various fields, including organic synthesis and enzymatic studies.
科学研究应用
Cyclopentanecarbonitrile has several applications in scientific research:
作用机制
Target of Action
Cyclopentanecarbonitrile, also known as Cyanocyclopentane or Cyclopentyl cyanide , is an alicyclic nitrile. The primary targets of Cyclopentanecarbonitrile are nitrile- and amide- hydrolyzing enzymes . These enzymes play a crucial role in the metabolism of nitriles and amides in various organisms.
Mode of Action
The interaction of Cyclopentanecarbonitrile with its targets involves the hydrolysis of the nitrile group. This process is facilitated by the nitrile- and amide- hydrolyzing enzymes . The hydrolysis of the nitrile group results in the formation of a carboxylic acid and ammonia .
Biochemical Pathways
Cyclopentanecarbonitrile affects the biochemical pathways involving the metabolism of nitriles and amides. The hydrolysis of the nitrile group is a key step in these pathways, leading to the formation of carboxylic acids and ammonia . These products can further participate in various biochemical reactions, influencing downstream effects.
Pharmacokinetics
Its physical and chemical properties such as boiling point (67-68 °c/10 mmhg ), melting point (-76 °C ), and density (0.912 g/mL at 25 °C ) can influence its bioavailability.
Result of Action
The molecular and cellular effects of Cyclopentanecarbonitrile’s action are primarily related to the products of its metabolism. The hydrolysis of the nitrile group leads to the formation of carboxylic acids and ammonia , which can affect the pH balance and nitrogen metabolism in cells.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Cyclopentanecarbonitrile. For instance, temperature can affect the rate of nitrile hydrolysis . Moreover, the compound’s stability can be influenced by factors such as pH and the presence of other chemicals in the environment.
生化分析
Biochemical Properties
Cyclopentanecarbonitrile has been used as a substrate to investigate the specific activity of nitrile- and amide-hydrolyzing enzymes isolated from Candida guilliermondii UFMG-Y65 cells . The nature of these interactions involves the breakdown of the nitrile group in the cyclopentanecarbonitrile molecule by these enzymes.
Molecular Mechanism
The molecular mechanism of Cyclopentanecarbonitrile involves its interaction with nitrile- and amide-hydrolyzing enzymes . These enzymes catalyze the hydrolysis of the nitrile group, leading to the formation of carboxylic acids and ammonia. This process can influence gene expression and enzyme activity within the cell.
Metabolic Pathways
Cyclopentanecarbonitrile is involved in the nitrile degradation pathway in certain microorganisms . This pathway involves the action of nitrile- and amide-hydrolyzing enzymes, which convert the nitrile group into carboxylic acids and ammonia.
准备方法
Cyclopentanecarbonitrile can be synthesized through several methods:
Synthetic Routes: One common method involves the reaction of cyclopentyl bromide with sodium cyanide in a nucleophilic substitution reaction.
Industrial Production: Industrially, cyclopentanecarbonitrile is produced by the reaction of cyclopentanone with hydroxylamine to form cyclopentanone oxime, which is then dehydrated to yield cyclopentanecarbonitrile. The reaction conditions typically involve the use of catalysts and controlled temperatures to optimize yield and purity.
化学反应分析
Cyclopentanecarbonitrile undergoes various chemical reactions:
Oxidation: It can be oxidized to cyclopentanecarboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of cyclopentanecarbonitrile with lithium aluminum hydride yields cyclopentylamine.
Substitution: It can undergo nucleophilic substitution reactions, such as the reaction with Grignard reagents to form substituted cyclopentanes.
相似化合物的比较
Cyclopentanecarbonitrile can be compared with other similar nitrile compounds:
Cyclohexanecarbonitrile: Similar in structure but with a six-membered ring, it exhibits different reactivity and physical properties.
Cyclopropanecarbonitrile: With a three-membered ring, this compound is more strained and reactive compared to cyclopentanecarbonitrile.
Cyclobutanecarbonitrile: This four-membered ring nitrile has intermediate properties between cyclopropanecarbonitrile and cyclopentanecarbonitrile.
Heptyl cyanide: An aliphatic nitrile with a linear chain, it differs significantly in terms of reactivity and applications.
Cyclopentanecarbonitrile stands out due to its unique ring structure, which imparts specific chemical and physical properties that are valuable in various research and industrial applications.
属性
IUPAC Name |
cyclopentanecarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N/c7-5-6-3-1-2-4-6/h6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPZJHKVRMRREG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70195331 | |
| Record name | Cyclopentanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4254-02-8 | |
| Record name | Cyclopentanecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4254-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentanecarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004254028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopentanecarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.027 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cyclopentanecarbonitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6Y8BG5QK2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the synthetic routes used to obtain cyclopentanecarbonitrile and its derivatives?
A1: Several synthetic approaches have been explored for cyclopentanecarbonitrile and its derivatives. One method involves the reaction of cyanide ions with α,β-unsaturated esters like ethyl cinnamate under polar, aprotic conditions. [] This reaction leads to the formation of substituted cyclopentanecarboxylates, which can be further modified to obtain the desired cyclopentanecarbonitrile derivatives. Another approach utilizes Michael addition-radical cyclization reactions. [] For instance, enamines derived from ketones like cyclopentanone can undergo Michael addition with compounds like (phenylseleno)acetonitrile, followed by radical cyclization to yield substituted cyclopentanecarbonitriles.
Q2: Can cyclopentanecarbonitrile derivatives be used in the development of antiviral agents?
A2: Yes, recent research highlights the potential of cyclopentanecarbonitrile derivatives as antiviral agents, specifically against the hepatitis B virus (HBV). [] A novel nucleoside analog, (1S,3S,5S)-3-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-5-hydroxy-1-(hydroxymethyl)-2-methylenecyclopentanecarbonitrile (CMCdG), has demonstrated potent inhibitory activity against both wild-type and entecavir-resistant HBV strains. []
Q3: How does the structure of CMCdG contribute to its antiviral activity against entecavir-resistant HBV?
A3: Structural analyses using homology modeling, semiempirical quantum methods, and molecular dynamics simulations revealed key interactions. [] While entecavir triphosphate loses contact with the mutated residue M180 in the entecavir-resistant HBV reverse transcriptase (RT), CMCdG triphosphate retains favorable contacts with both wild-type and mutant HBV RT. [] This suggests that CMCdG can overcome the resistance mechanism associated with the L180M mutation in HBV RT, explaining its efficacy against entecavir-resistant strains.
Q4: Beyond antiviral applications, what other pharmacological activities have been investigated for cyclopentanecarbonitrile derivatives?
A5: Cyclopentanecarbonitrile derivatives have also been explored for their potential as dipeptidyl peptidase IV (DPP IV) inhibitors. [] DPP IV is an enzyme involved in glucose metabolism, making its inhibitors promising targets for the treatment of type 2 diabetes. The presence of the fluoroolefin moiety in the cyclopentanecarbonitrile derivative, 2-(2-amino-1-fluoro-propylidene)-cyclopentanecarbonitrile, was found to contribute to its inhibitory activity against DPP IV. []
Q5: Are there any examples of cyclopentanecarbonitrile derivatives being used as building blocks for synthesizing complex molecules?
A6: Yes, cyclopentanecarbonitrile derivatives have proven valuable in constructing complex heterocyclic systems. Researchers have successfully utilized these compounds to synthesize spirocyclic systems containing benzo[5,6][1,2,4]thiadiazino[4,3-b]isoquinoline rings [] as well as 1,2,3,4-tetrahydrospiro[isoquinoline-4,1'-cyclopentane]-3-imines and related condensed spirocyclic systems. [] Furthermore, they have been employed in the synthesis of 5,10-dihydro[1,2,4]triazolo[1,5-b]isoquinolines and related spiranes. []
Q6: Can you provide information on the structural characterization of cyclopentanecarbonitrile?
A7: Cyclopentanecarbonitrile (C6H9N) has a molecular weight of 95.14 g/mol. [] While specific spectroscopic data from the provided articles is limited, one can expect characteristic signals in NMR and IR spectra. For example, the nitrile group in cyclopentanecarbonitrile typically exhibits a strong absorption band in the infrared spectrum around 2250 cm-1.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


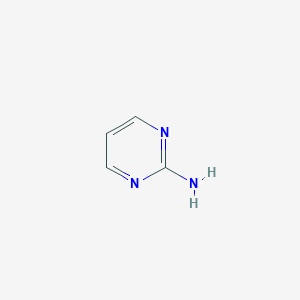
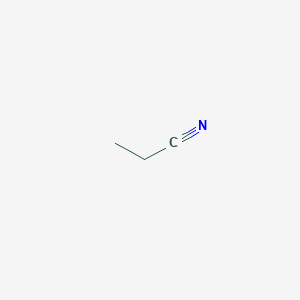
![(2R)-3-(4-Cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B127097.png)
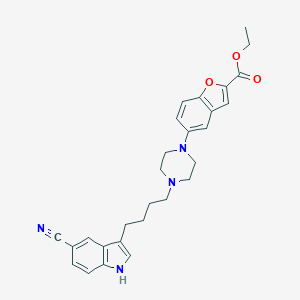
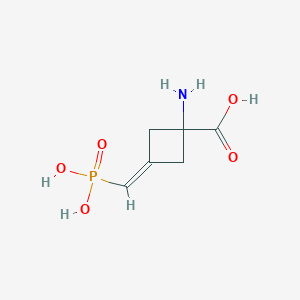
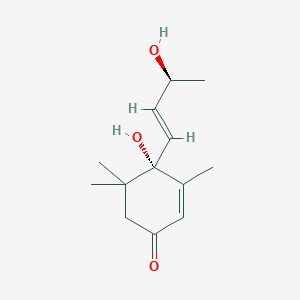


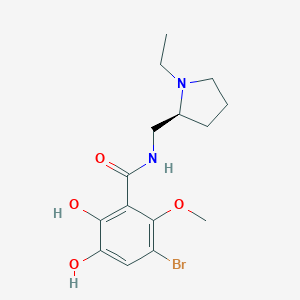




![1-Cyclopropyl-6-fluoro-4-oxo-7-[3-[(propan-2-ylamino)methyl]pyrrolidin-1-yl]-8-(trifluoromethyl)quinoline-3-carboxylic acid](/img/structure/B127124.png)
